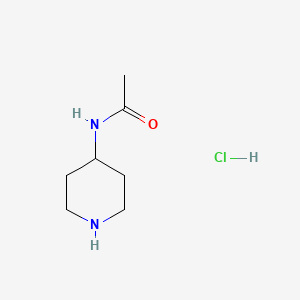
2-bromo-1H-pyrrole
Vue d'ensemble
Description
2-Bromo-1H-pyrrole (2-BP) is a heterocyclic aromatic organic compound that belongs to the pyrrole family. It is a colorless liquid with a pungent odor, and is soluble in organic solvents. It is primarily used as a reagent in organic synthesis, as a catalyst in the production of polymers and as a dye in the textile industry. 2-BP has also been studied for its potential as a therapeutic agent, as it has demonstrated anti-inflammatory and anti-cancer properties in preclinical studies.
Applications De Recherche Scientifique
Suzuki Coupling Applications
2-Bromo-1H-pyrrole has shown significant utility in organic synthesis, particularly in Suzuki coupling reactions. A study by Knight, Huffman, & Isherwood (2003) highlights its use in forming robust derivatives for efficient Suzuki coupling with arylboronic acids. This application is crucial in the synthesis of various organic compounds.
Photophysical Properties and Synthesis of Complexes
The compound plays a role in the synthesis and study of photophysical properties of various complexes. For instance, Si, Li, Li, & Zhang (2009) explored the effect of the pyrrole moiety on the photophysical properties of bromo rhenium(I) carbonyl complexes, underscoring the significance of this compound in photoluminescent materials (Si, Li, Li, & Zhang, 2009).
Role in Organic Synthesis and Material Science
In organic synthesis and material science, this compound serves as a key intermediate. Trofimov et al. (2004) demonstrated its role in the ethynylation of pyrroles, representing a green and efficient method for the synthesis of functionally diversified pyrroles (Trofimov et al., 2004). Such applications are pivotal in developing new materials and chemicals.
Applications in Catalysis and Ligand Synthesis
This compound is also utilized in catalytic processes and ligand synthesis. For instance, Xie et al. (2010) identified pyrrole-2-carbohydrazides as efficient ligands for Cu-catalyzed amination of aryl halides, highlighting the compound's versatility in catalysis (Xie et al., 2010).
Green Chemistry and Environmental Applications
There is a growing interest in the use of this compound in green chemistry. A study by Michlik & Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis using secondary alcohols and amino alcohols, where this compound derivatives are likely involved. This approach aligns with the principles of green chemistry and environmental sustainability (Michlik & Kempe, 2013).
Mécanisme D'action
Target of Action
It’s worth noting that pyrrole derivatives, which include 2-bromo-1h-pyrrole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Pyrrole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, in the Suzuki–Miyaura coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For instance, in the Suzuki–Miyaura coupling reaction, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
Pyrrole derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
2-bromo-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4-2-1-3-6-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQAERNKMHATDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481704 | |
| Record name | 2-BROMOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38480-28-3 | |
| Record name | 2-BROMOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)



![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)



